molecular formula C21H26N2O7 B1678889 Nimodipine CAS No. 66085-59-4

Nimodipine

Katalognummer B1678889
CAS-Nummer: 66085-59-4
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: UIAGMCDKSXEBJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nimodipine is a calcium channel blocker used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm . It belongs to the class of pharmacological agents known as calcium channel blockers . Nimodipine is isopropyl 2 -methoxyethyl 1,4 –dihydro -2,6 –dimethyl -4- (m-nitrophenyl) -3,5-pyridinedicarboxylate .


Synthesis Analysis

The synthesis of Nimodipine involves an ammonia ester reaction and a cyclization reaction . Another method involves cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2- (3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of HCl .


Molecular Structure Analysis

Nimodipine has a molecular weight of 418.5 and a molecular formula of C21H26N2O7 . The structural formula includes a 1,4-dihydropyridine ring, which is common to all calcium channel blockers .


Chemical Reactions Analysis

Nimodipine undergoes degradation through photolysis, acidic and alkaline hydrolysis . The drug follows a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .


Physical And Chemical Properties Analysis

Nimodipine is a yellow crystalline substance, practically insoluble in water . It exists in two polymorphic forms, modification I (mod I) is the racemic compound, while modification II (mod II) is the conglomerate .

Wissenschaftliche Forschungsanwendungen

1. Neuroprotection after Excitotoxical Damage

  • Summary of Application : Nimodipine, a lipophilic L-type calcium channel blocking agent, is used clinically in the treatment of aneurysmal subarachnoid haemorrhage with neuroprotective effects in different models. It has direct effects on neurons in the hippocampus and influences both microglia and astrocytes .
  • Methods of Application : In this study, the effect of nimodipine application was investigated in different time frames on neuronal damage in excitotoxically lesioned organotypic hippocampal slice cultures .
  • Results or Outcomes : Nimodipine, but not nifedipine if pre-incubated for 4 hours or co-applied with NMDA, was protective, indicating time dependency .

2. Neuroprotection and Neuroregeneration

  • Summary of Application : Nimodipine has been found to be beneficial in many central nervous system disorders, including stroke, brain injury, cerebral ischemia, epilepsy, dementia and age-related degenerative diseases .
  • Results or Outcomes : Cytotoxicity of 200 mM EtOH and osmotic stress (450 mosmol/L) was significantly reduced with nimodipine pretreatment .

3. Prevention of Poor Outcome after Aneurysmal Subarachnoid Hemorrhage

  • Summary of Application : Nimodipine is used to control cerebral vasospasm (CVS), which is one of the major causes of severe disability and mortality in patients with aneurysmal subarachnoid hemorrhage (aSAH) .
  • Methods of Application : In this meta-analysis, the latest databases were comprehensively searched for retrieving all randomized controlled trials (RCTs) regarding the efficacy of nimodipine in patients with aSAH .
  • Results or Outcomes : Meta-analysis showed that a poor outcome was significantly reduced in the nimodipine group. Moreover, nimodipine also dramatically decreased the mortality and the incidence of CVS .

4. General Neuroprotective or Neuregenerative Effect

  • Summary of Application : Nimodipine has a general neuroprotective or neuregenerative effect beside its role in vasodilatation and is maybe useful also in other clinical applications beside aSAH .
  • Methods of Application : This is a general application and the methods of application can vary depending on the specific context of the research .
  • Results or Outcomes : The results support the idea that nimodipine has general neuroprotective or neuregenerative effect .

5. Treatment of Central Nervous System Disorders

  • Summary of Application : Nimodipine has been found to be beneficial in many central nervous system disorders, including stroke, brain injury, cerebral ischemia, epilepsy, dementia and age-related degenerative diseases .
  • Methods of Application : Nimodipine acts as a potent cerebral vasodilator and binds to cell membranes. It is a more lipophilic molecule than the calcium channel antagonist nifedipine .
  • Results or Outcomes : Application of nimodipine (0.1 µM: 114.3%/GCL; 1 µM: 71.80%/GCL; 20 µM: 125.8%/GCL) or nifedipine (0.1 µM: 185.5%/GCL; 1 µM: 68.92%/GCL; 20 µM: 129.2%/GCL) 4 h after beginning of the lesion with NMDA did not lead to a reduction in the number of PI-positive cells .

6. Prevention of Poor Outcome after Aneurysmal Subarachnoid Hemorrhage

  • Summary of Application : Nimodipine is used to control cerebral vasospasm (CVS), which is one of the major causes of severe disability and mortality in patients with aneurysmal subarachnoid hemorrhage (aSAH) .
  • Methods of Application : In this meta-analysis, the latest databases were comprehensively searched for retrieving all randomized controlled trials (RCTs) regarding the efficacy of nimodipine in patients with aSAH .
  • Results or Outcomes : Meta-analysis showed that a poor outcome was significantly reduced in the nimodipine group. Moreover, nimodipine also dramatically decreased the mortality and the incidence of CVS .

Safety And Hazards

Nimodipine may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled . It should not be administered intravenously or by other parenteral routes .

Zukünftige Richtungen

Research on the neuroprotective effects of Nimodipine is ongoing. Current research fronts include the use of randomized controlled trials to study nimodipine intervention of subarachnoid hemorrhage . Future research needs include the investigation of beneficial effects of earlier nimodipine treatment on the progression of vasoconstriction and development of neurological complications .

Eigenschaften

IUPAC Name

3-O-(2-methoxyethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAGMCDKSXEBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023370
Record name Nimodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nimodipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.20e-02 g/L
Record name Nimodipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the precise mechanism of action is not known, nimodipine blocks intracellular influx of calcium through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells. By specifically binding to L-type voltage-gated calcium channels, nimodipine inhibits the calcium ion transfer, resulting in the inhibition of vascular smooth muscle contraction. Evidence suggests that the dilation of small cerebral resistance vessels, with a resultant increase in collateral circulation, and/or a direct effect involving the prevention of calcium overload in neurons may be responsible for nimodipine's clinical effect in patients with subarachnoid hemorrhage.
Record name Nimodipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nimodipine

CAS RN

66085-59-4
Record name Nimodipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66085-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimodipine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066085594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimodipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nimodipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimodipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57WA9QZ5WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nimodipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Nimodipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nimodipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014537
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 2-methoxyethyl acetoacetate (51) (32 g, 0.2 mol), 1-methylethyl 3-aminocrotonate (52) (28.8 g, 0.2 mol) and 3-nitrobenzaldehyde (30.6 g, 0.2 mol) in 2-propanol (280 mL) was refluxed for 9 h. The mixture was diluted with dichloromethane (1000 mL) and dried (MgSO4), and the solvent was removed with a rotary evaporator. The crude produce was recrystallized from ethyl acetate-petroleum ether to afford 48 g (0.115 mol, 58%) of 50 as a yellow crystalline solid: mp 122°-123° C. (lit.81 mp 125° C.); IR (CH2Cl2) 3440, 2975, 1692, 1620, 1530, 1460, 1345, 1210, 1095 cm-1 ; 1H NMR (CDCl3) δ 1.08 (d, J=6.2 Hz, 3H), 1.25 (d, J=6.2 Hz, 3H), 2.33 (s, 6H), 3.33 (s, 3H), 3.55 (t, J=4.8 Hz, 2H), 4.12-4.20 (m, 2H), 4.93 (septet, J=6.2 Hz, 1H), 5.09 (s, 1H), 6.31 (s, 1H), 7.34-8.13 (m, 4H); 13C NMR (CDCl3) δ 19.38, 19.53, 21.85, 22.17, 40.14, 58.90, 63.05, 67.43, 70.58, 102.93, 103.75, 121.36, 123.33, 128.70, 134.81, 144.84, 145.62, 148.16, 150.20, 166.75, 167.26.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nimodipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nimodipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nimodipine
Reactant of Route 4
Reactant of Route 4
Nimodipine
Reactant of Route 5
Reactant of Route 5
Nimodipine
Reactant of Route 6
Reactant of Route 6
Nimodipine

Citations

For This Compound
60,900
Citations
A Scriabine, T Schuurman, J Traber - The FASEB journal, 1989 - Wiley Online Library
… nimodipine been reported to block the release of some neurotransmitters and hormones from neuronal tissue. Nimodipine … baboons with middle cerebral artery occlusion, nimodipine …
Number of citations: 296 faseb.onlinelibrary.wiley.com
AP Carlson, D Hänggi, RL Macdonald… - Current …, 2020 - ingentaconnect.com
… of nimodipine in aSAH, provide a detailed review of the mechanisms of action of nimodipine, … strategies to improve the efficacy of nimodipine based on better recent understanding of the …
Number of citations: 77 www.ingentaconnect.com
J Birks, J López‐Arrieta… - Cochrane database …, 1996 - cochranelibrary.com
… Nimodipine is well tolerated with a low rate of adverse effects similar to that associated with … with nimodipine, and adverse autonomic events were slightly more common with nimodipine …
Number of citations: 415 www.cochranelibrary.com
TA Ban, L Morey, E Aguglia, O Azzarelli… - Progress in Neuro …, 1990 - Elsevier
In a multicenter, placebo-controlled, double-blind clinical study in 178 elderly patients with cognitive decline, nimodipine, a calcium antagonist was found to be a therapeutically effective …
Number of citations: 119 www.sciencedirect.com
HJ Gelmers, K Gorter, CJ de Weerdt… - New England Journal …, 1988 - Mass Medical Soc
… nimodipine. Neuropathological quantification of the ischemic brain damage showed that pretreatment with nimodipine … Only one clinical trial to investigate the effects of nimodipine in …
Number of citations: 546 www.nejm.org
R Grobe-Einsler - Clinical neuropharmacology, 1993 - journals.lww.com
This overview describes the result of the clinical development program in organic brain syndrome (impaired brain function in old age), where efficacy was proven in 11 double-blind, …
Number of citations: 30 journals.lww.com
A Scriabine, W Van den Kerckhoff - … of the new York Academy of …, 1988 - europepmc.org
The major pharmacological findings with nimodipine reviewed in this chapter are summarized in TABLE 3. On the basis of these findings, the following conclusions appear to be justified…
Number of citations: 126 europepmc.org
MS Langley, EM Sorkin - Drugs, 1989 - Springer
… In some of these trials fewer of the nimodipine-treated patients developed neurological … obtained with nimodipine treatment. Preliminary results suggest that nimodipine is potentially …
Number of citations: 282 link.springer.com
JD Pickard, GD Murray, R Illingworth, MD Shaw… - British Medical …, 1989 - bmj.com
… antagonists such as nimodipine.6-8 In addition to being a moderate cerebral vasodilator, however, nimodipine impairs cerebrovascular reactivity.9-" Nimodipine does not reduce the …
Number of citations: 262 www.bmj.com
D Tomassoni, A Lanari, G Silvestrelli… - Clinical and …, 2008 - Taylor & Francis
… These studies further support the main indication of nimodipine, by clarifying some … role of nimodipine in epileptogenesis were also examined. Clinical studies on nimodipine were …
Number of citations: 214 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.